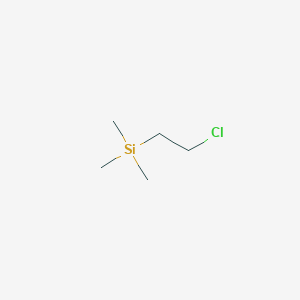
18-Aminooctadecanoic acid
Vue d'ensemble
Description
18-Aminooctadecanoic acid is a chemical compound with the linear formula C18H35NO3 . It has a molecular weight of 313.485 and 299.49 according to different sources.
Synthesis Analysis
The synthesis of 18-Aminooctadecanoic acid involves heating the intermediate 22 (13g) under an atmosphere of hydrogen at 60°C overnight in glacial acetic acid with Pearlman’s catalyst (10% w/w). The reaction is then filtered hot through glass fibre and evaporated to dryness. The product is crystallised from acetic acid/ether .Applications De Recherche Scientifique
Radiopharmaceutical Applications
18-Aminooctadecanoic acid derivatives, particularly those labeled with fluorine-18, are used extensively in positron emission tomography (PET) for tumor imaging. They target specific amino acid transporters upregulated in many cancer types, providing a valuable diagnostic tool for various cancers.
Cancer Diagnosis and Imaging : Studies have shown the utility of fluorine-18 labeled amino acids in diagnosing and imaging various cancers, including prostate, brain, and breast cancer. These compounds are taken up more in cancer cells than in normal tissue, aiding in the detection of malignant tumors (Wester et al., 1999); (McConathy, 2016); (Ren et al., 2016).
Radiofluorination Techniques : Recent advances in radiofluorination techniques have improved the synthesis and application of 18F-labeled amino acids, enhancing their role in PET imaging for tumor detection (Wang et al., 2022).
Non-Tumor Applications
Beyond cancer imaging, 18-aminooctadecanoic acid derivatives have potential applications in other fields of medical imaging and research.
Brain Function Analysis : In studies of brain function, such as in epilepsy, amino acid derivatives like 18F-FET have been used to assess changes in cerebral amino acid transport, providing insights into neuronal activity and potential treatment approaches (Hutterer et al., 2017).
Investigation of Transport Mechanisms : These compounds also facilitate the study of specific amino acid transport mechanisms in various cell types, contributing to our understanding of cellular metabolism and transport processes (Okudaira et al., 2011).
Miscellaneous Applications
Research has also explored the use of 18-aminooctadecanoic acid derivatives in various other scientific applications.
Chiral Recognition and Binding Analysis : These compounds assist in the study of chiral recognition and binding analysis in chemistry, helping to understand molecular interactions and synthesis (Nagata et al., 2009).
Lipid Metabolism Studies : Derivatives of 18-aminooctadecanoic acid are used in examining lipid metabolism in different organisms, providing insights into nutritional science and metabolic pathways (Kadegowda et al., 2010).
Propriétés
IUPAC Name |
18-aminooctadecanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H37NO2/c19-17-15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-16-18(20)21/h1-17,19H2,(H,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACQSOZZSYSEKHC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCCCCCCC(=O)O)CCCCCCCCN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H37NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1,2-dimethoxy-4-nitro-5-[(E)-2-nitroethenyl]benzene](/img/structure/B3187718.png)
![[(1r,4r)-4-[(Dimethylamino)methyl]cyclohexyl]methanamine](/img/structure/B3187723.png)










